molecular formula C7HCl2F5O B1530034 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene CAS No. 1807038-55-6

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene

Cat. No.: B1530034
CAS No.: 1807038-55-6
M. Wt: 266.98 g/mol
InChI Key: UHLBCMFKLYUSCX-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C7HCl2F5O and a molecular weight of 266.98 g/mol This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the following steps:

    Starting Material: A suitable benzene derivative, such as 1,3-dichlorobenzene.

    Halogenation: or under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and methoxylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Electrophiles: Bromine (Br2), iodine (I2).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized products.

Scientific Research Applications

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2,4,5,6-tetrafluorobenzene: Similar structure but lacks the difluoromethoxy group.

    1,3-Dichloro-4-methoxy-2,5,6-trifluorobenzene: Similar structure but has a methoxy group instead of a difluoromethoxy group.

    1,3-Dichloro-4-trifluoromethoxy-2,5,6-trifluorobenzene: Similar structure but has a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with a difluoromethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)6(15-7(13)14)5(12)4(1)11/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBCMFKLYUSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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